molecular formula C10H7BrFNO2 B1484658 Methyl 3-bromo-4-cyano-2-fluorophenylacetate CAS No. 1804387-81-2

Methyl 3-bromo-4-cyano-2-fluorophenylacetate

Cat. No.: B1484658
CAS No.: 1804387-81-2
M. Wt: 272.07 g/mol
InChI Key: RLBRADIMSPGEQR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-fluorophenylacetate is a chemical compound characterized by the presence of bromine, cyano, and fluorine atoms on a phenyl ring, which is further esterified with methanol. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The synthesis of this compound typically involves halogenation of a phenyl ring followed by cyanation. The bromination can be achieved using bromine in the presence of a catalyst, while the cyano group can be introduced using reagents like copper(I) cyanide.

  • Fluorination: Fluorination of the phenyl ring can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Esterification: The final step involves esterification of the phenylacetic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation, cyanation, and fluorination reactions, often using continuous flow reactors to ensure efficiency and safety. The esterification step can be performed using industrial esterification reactors, optimizing reaction conditions to achieve high yields.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride (LAH), hydrogen gas, and palladium on carbon (Pd/C).

  • Substitution: Nucleophiles such as sodium iodide, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted phenylacetates or phenylacetic acids.

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-cyano-2-fluorophenylacetate is used as an intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound can be used in biological studies to investigate the effects of halogenated phenyl compounds on biological systems. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes. Industry: The compound finds applications in the development of advanced materials and chemical sensors due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-cyano-2-fluorophenylacetate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it may act as a substrate for palladium-catalyzed reactions, forming carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-cyano-4-fluorophenylacetate: Similar structure but different position of the cyano group.

  • Methyl 3-bromo-4-fluorophenylacetate: Lacks the cyano group.

  • Methyl 3-cyano-4-fluorophenylacetate: Lacks the bromine atom.

Uniqueness: Methyl 3-bromo-4-cyano-2-fluorophenylacetate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which can influence its reactivity and applications differently compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(3-bromo-4-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-8(14)4-6-2-3-7(5-13)9(11)10(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRADIMSPGEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-4-cyano-2-fluorophenylacetate
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Methyl 3-bromo-4-cyano-2-fluorophenylacetate
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Methyl 3-bromo-4-cyano-2-fluorophenylacetate
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Methyl 3-bromo-4-cyano-2-fluorophenylacetate
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Methyl 3-bromo-4-cyano-2-fluorophenylacetate
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